1-[(4-Nitrophenyl)sulfonyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Nitrophenyl)sulfonyl]piperazine is a chemical compound with the molecular formula C10H13N3O4S and a molecular weight of 271.3 g/mol . It is characterized by the presence of a piperazine ring substituted with a 4-nitrophenylsulfonyl group. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-[(4-Nitrophenyl)sulfonyl]piperazine typically involves the reaction of piperazine with 4-nitrobenzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product in high purity.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. These methods often include continuous flow processes and the use of automated reactors to ensure consistent quality and efficiency.
Chemical Reactions Analysis
1-[(4-Nitrophenyl)sulfonyl]piperazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield piperazine and 4-nitrobenzenesulfonic acid.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, amines, thiols, and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(4-Nitrophenyl)sulfonyl]piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in biochemical assays and as a probe to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 1-[(4-Nitrophenyl)sulfonyl]piperazine involves its interaction with specific molecular targets and pathways. For example, in neuroprotection, it has been shown to mitigate radiation-induced cognitive decline by expanding neural stem cells and inhibiting microglia activation . The compound’s effects are mediated through the activation of the hedgehog signaling pathway, which plays a crucial role in cell differentiation and tissue regeneration.
Comparison with Similar Compounds
1-[(4-Nitrophenyl)sulfonyl]piperazine can be compared with other phenylpiperazine derivatives, such as:
1-[(4-Methylphenyl)sulfonyl]piperazine: Similar structure but with a methyl group instead of a nitro group, leading to different reactivity and applications.
1-[(4-Chlorophenyl)sulfonyl]piperazine:
1-[(4-Methoxyphenyl)sulfonyl]piperazine: The presence of a methoxy group influences its solubility and reactivity.
The uniqueness of this compound lies in its nitro group, which imparts distinct chemical reactivity and biological activity, making it valuable for specific research applications.
Properties
IUPAC Name |
1-(4-nitrophenyl)sulfonylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O4S/c14-13(15)9-1-3-10(4-2-9)18(16,17)12-7-5-11-6-8-12/h1-4,11H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIZLJILNEOVKMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.